molecular formula C8H10ClNO2S B13598578 2-Chloro-5-(isopropylsulfonyl)pyridine

2-Chloro-5-(isopropylsulfonyl)pyridine

Cat. No.: B13598578
M. Wt: 219.69 g/mol
InChI Key: KFMBNGUTTAJCBX-UHFFFAOYSA-N
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Description

2-Chloro-5-(isopropylsulfonyl)pyridine is an organic compound with the molecular formula C8H10ClNO2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(isopropylsulfonyl)pyridine typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2-chloropyridine with isopropylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, and the reaction mixture is often heated to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(isopropylsulfonyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Boronic acids and palladium catalysts are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine derivative with boronic acids.

Scientific Research Applications

2-Chloro-5-(isopropylsulfonyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(isopropylsulfonyl)pyridine involves its interaction with specific molecular targets. The chlorine and sulfonyl groups can participate in various chemical interactions, including hydrogen bonding and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylsulfonyl)pyridine
  • 2-Chloro-5-(ethylsulfonyl)pyridine
  • 2-Chloro-5-(propylsulfonyl)pyridine

Comparison

2-Chloro-5-(isopropylsulfonyl)pyridine is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different alkyl groups, it may exhibit different physical and chemical properties, such as solubility and boiling point. These differences can affect its suitability for specific applications in research and industry.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-chloro-5-propan-2-ylsulfonylpyridine

InChI

InChI=1S/C8H10ClNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3

InChI Key

KFMBNGUTTAJCBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CN=C(C=C1)Cl

Origin of Product

United States

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